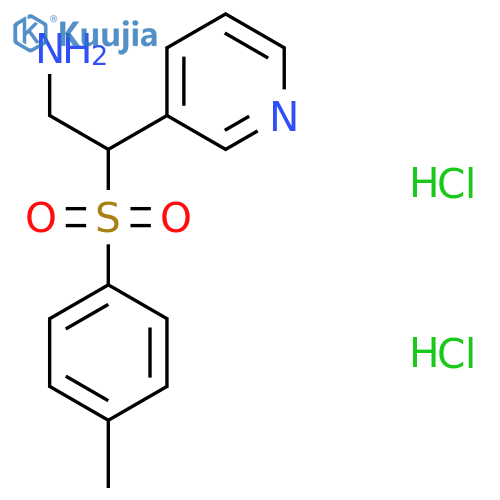Cas no 1177350-19-4 (2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride)

1177350-19-4 structure
商品名:2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
CAS番号:1177350-19-4
MF:C14H18Cl2N2O2S
メガワット:349.275920391083
CID:5215793
2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
- 2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride
- 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
-
- インチ: 1S/C14H16N2O2S.2ClH/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12;;/h2-8,10,14H,9,15H2,1H3;2*1H
- InChIKey: ABDWLIFQNYREHZ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.S(C1C=CC(C)=CC=1)(C(C1C=NC=CC=1)CN)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 369
- トポロジー分子極性表面積: 81.4
2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620097-250mg |
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride |
1177350-19-4 | 98% | 250mg |
¥4243.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620097-1g |
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride |
1177350-19-4 | 98% | 1g |
¥5535.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620097-100mg |
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride |
1177350-19-4 | 98% | 100mg |
¥2912.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620097-50mg |
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride |
1177350-19-4 | 98% | 50mg |
¥2352.00 | 2024-08-09 |
2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1177350-19-4 (2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 13769-43-2(potassium metavanadate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
